molecular formula C5H11Cl2N3 B6238993 1-(1H-imidazol-4-yl)ethan-1-amine dihydrochloride CAS No. 1314903-19-9

1-(1H-imidazol-4-yl)ethan-1-amine dihydrochloride

Cat. No. B6238993
CAS RN: 1314903-19-9
M. Wt: 184.1
InChI Key:
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Description

1-(1H-imidazol-4-yl)ethan-1-amine dihydrochloride is a chemical compound with the CAS Number: 1314903-19-9 . It has a molecular weight of 184.07 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using its InChI code and key . The InChI code provides a standard way to encode the molecular structure using text, which can be helpful for computational chemistry or bioinformatics analyses.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 184.07 .

Scientific Research Applications

Imidazole Derivatives as Immune Response Modifiers

Imidazole derivatives, such as Imiquimod, function as innovative immune response modifiers, activating the immune system through the localized induction of cytokines like IFN-α, -β, and various interleukins. Despite lacking inherent antiviral or antiproliferative activity in vitro, these compounds demonstrate significant immunoregulatory, antiviral, antiproliferative, and antitumor activities in vivo. Their application spans the treatment of cutaneous diseases, including genital warts, genital herpes, molluscum contagiosum, basal cell carcinoma, and psoriasis, highlighting their versatility as topical agents for diverse skin disorders (T. Syed, 2001).

Synthesis and Structural Insights into Imidazole Derivatives

Research into the synthesis and structural properties of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones offers insight into the interaction of chloral with amines, producing a variety of products depending on the type of amine and reaction conditions. These findings provide a foundation for the development of new compounds with potential applications in medicinal chemistry and other fields (R. Issac & J. Tierney, 1996).

Corrosion Inhibition by Imidazole Derivatives

Imidazole and its derivatives are recognized for their effective corrosion inhibition properties, attributed to their chemical structure that facilitates strong adsorption onto metal surfaces. This feature, combined with environmental friendliness and low toxicity, makes them attractive for applications in the petroleum industry. The modification of imidazole structures has been shown to enhance their effectiveness as corrosion inhibitors, underscoring the potential for further research and development in this area (Nipaporn Sriplai & K. Sombatmankhong, 2023).

Catalytic Applications in Organic Synthesis

Imidazole-based compounds have been utilized as catalysts in recyclable copper catalyst systems for C-N bond-forming cross-coupling reactions. These systems exhibit significant potential for commercial exploitation due to their effectiveness in synthesizing a wide range of aromatic, heterocyclic, and aliphatic amines. The development of recyclable catalysts highlights the importance of optimizing catalyst performance for sustainable and efficient organic synthesis (M. Kantam et al., 2013).

Antitumor Activities of Imidazole Derivatives

The antitumor potential of imidazole derivatives has been extensively reviewed, with compounds such as bis(2-chloroethyl)amino derivatives of imidazole showing promising preclinical testing results. These compounds are part of ongoing research to find new antitumor drugs and understand the synthesis of compounds with varied biological properties (M. Iradyan et al., 2009).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(1H-imidazol-4-yl)ethan-1-amine dihydrochloride involves the reaction of 1H-imidazole with ethylene oxide to form 1-(2-hydroxyethyl)imidazole, which is then reacted with ammonia to form 1-(1H-imidazol-4-yl)ethan-1-amine. The amine is then reacted with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "1H-imidazole", "ethylene oxide", "ammonia", "hydrochloric acid" ], "Reaction": [ "1. 1H-imidazole is reacted with ethylene oxide in the presence of a catalyst to form 1-(2-hydroxyethyl)imidazole.", "2. 1-(2-hydroxyethyl)imidazole is reacted with ammonia in the presence of a catalyst to form 1-(1H-imidazol-4-yl)ethan-1-amine.", "3. 1-(1H-imidazol-4-yl)ethan-1-amine is reacted with hydrochloric acid to form the dihydrochloride salt." ] }

CAS RN

1314903-19-9

Molecular Formula

C5H11Cl2N3

Molecular Weight

184.1

Purity

95

Origin of Product

United States

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